Home > Products > Screening Compounds P85418 > 6-Allyloxy-2-chloropurine
6-Allyloxy-2-chloropurine -

6-Allyloxy-2-chloropurine

Catalog Number: EVT-8683610
CAS Number:
Molecular Formula: C8H7ClN4O
Molecular Weight: 210.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

6-Allyloxy-2-chloropurine belongs to the class of purine derivatives, which are compounds that contain a purine base. These derivatives are often classified based on their functional groups and substituents, which can affect their biological activity and solubility. The compound is primarily synthesized in laboratory settings for research purposes, particularly in studies related to enzyme inhibition and nucleic acid interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-allyloxy-2-chloropurine typically involves several steps, including:

  1. Starting Materials: The synthesis often begins with 2-chloropurine as a precursor.
  2. Alkylation Reaction: The introduction of the allyloxy group is achieved through nucleophilic substitution reactions. A common method involves using allyl alcohol in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the reaction at the 6-position of the purine ring.
  3. Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

For example, one method involves treating 2-chloropurine with an excess of allyl alcohol under basic conditions, which allows for selective substitution at the 6-position while minimizing side reactions .

Chemical Reactions Analysis

Reactions and Technical Details

6-Allyloxy-2-chloropurine can undergo various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by various nucleophiles, leading to new derivatives.
  2. Dehydrohalogenation: Under certain conditions, it may undergo elimination reactions to form unsaturated derivatives.
  3. Cross-Coupling Reactions: The compound can also participate in cross-coupling reactions with boronic acids via Suzuki coupling, allowing for further functionalization .

These reactions are crucial for developing analogs with enhanced biological activity.

Mechanism of Action

Process and Data

The mechanism of action for 6-allyloxy-2-chloropurine primarily involves its interaction with enzymes involved in nucleotide metabolism. It acts as an inhibitor for enzymes such as purine nucleoside phosphorylase (PNP), which is critical in purine salvage pathways.

  1. Inhibition: The compound binds to the active site of PNP, preventing substrate binding and subsequent catalysis.
  2. Selectivity: The presence of the allyloxy group enhances selectivity towards certain isoforms of PNP, making it a useful tool in biochemical studies .

The inhibition constants (IC50 values) for various derivatives indicate that modifications at the 6-position significantly impact their inhibitory potency.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

6-Allyloxy-2-chloropurine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 229.65229.65 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water due to its hydrophobic allyloxy group.
  • Melting Point: Typically ranges between 150160150-160 °C depending on purity.

These properties influence its behavior in biological systems and its utility in synthetic applications.

Applications

Scientific Uses

The primary applications of 6-allyloxy-2-chloropurine include:

  1. Biochemical Research: Used as a tool compound to study purine metabolism and enzyme kinetics.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications as an antiviral or anticancer agent due to its ability to inhibit specific enzymes involved in nucleic acid synthesis.
  3. Synthetic Chemistry: Serves as a precursor for synthesizing more complex purine derivatives that may have enhanced biological activities .
Introduction to Purine Derivatives in Medicinal Chemistry

Historical Development of Chloropurine-Based Enzyme Inhibitors

The development of chloropurine inhibitors represents a deliberate evolution from early nucleoside antimetabolites. Initial efforts focused on unmodified purines like 6-mercaptopurine (6-MP), a purine analog incorporated into DNA/RNA to disrupt synthesis. The strategic introduction of chlorine atoms at the C2 or C6 position emerged as a method to enhance electrophilicity and metabolic stability while enabling further chemical derivatization [1]. 6-Chloropurine itself demonstrated broad-spectrum antiviral potential, particularly against SARS-CoV, with IC~50~ values comparable to ribavirin in plaque reduction assays (Table 1) [2]. This highlighted chlorine's role in facilitating nucleophilic displacement—a property exploitable for covalent inhibition or prodrug activation.

Table 1: Evolution of Key Chloropurine Enzyme Inhibitors

CompoundTarget EnzymeKey Property/AdvancementReference Context
6-ChloropurineViral RNA PolymerasesBroad-spectrum antiviral activity [2]
6-Chloropurine-2'-deoxyribosideNucleoside Processing EnzymesElectrophilic C6 for conjugation; probe synthesis [3]
MizoribineInosine-5'-monophosphate dehydrogenase (IMPDH)Immunosuppressant; guanosine analog [2]
NirmatrelvirSARS-CoV-2 Main Protease (Mpro)Covalent (covalent reversible) inhibitor; clinical use [1]
EnsitrelvirSARS-CoV-2 Main Protease (Mpro)Non-covalent inhibitor; improved selectivity [1]

Subsequent refinement yielded covalent protease inhibitors like nirmatrelvir, targeting the SARS-CoV-2 main protease (Mpro). Its design leveraged a nitrile warhead electrophile, conceptually extending the reactivity inherent in chloropurines [1]. Concurrently, non-covalent inhibitors (e.g., ensitrelvir) demonstrated that chloro-substitution could enhance binding affinity through halogen bonding and hydrophobic effects without covalent attachment, reducing off-target risks [1]. The synthesis of 6-chloropurine-2′-deoxyriboside further exemplified chlorine's utility as a synthetic handle. Its C6 chlorine allowed efficient enzymatic transglycosylation or conversion to phosphoramidites for oligonucleotide synthesis, enabling site-specific incorporation of probes like tetramethylrhodamine [3].

Rationale for C6-Allyloxy and C2-Chloro Substitution Patterns

The strategic combination of a C6-allyloxy group with a C2-chloro substituent in purine derivatives addresses multiple pharmacological objectives simultaneously:

  • Electrophilicity & Prodrug Potential (C2-Cl): The chlorine atom at C2 is a potent leaving group. This facilitates nucleophilic displacement by cellular nucleophiles (e.g., thiols, amines) or target enzyme active-site residues, enabling irreversible inhibition or prodrug activation. In 6-chloropurine nucleosides, the C6 chlorine was identified as critical for anti-SARS-CoV activity. Its replacement with methoxy or thiomethyl groups abolished potency, confirming its role in covalent interaction or acting as a precursor for active metabolites [2]. The C2 position offers enhanced kinetic stability compared to C6 while retaining significant reactivity.

  • Hydrophobicity & Binding Affinity (C6-Allyloxy): Replacing smaller substituents (like H, OH, NH~2~) at C6 with an allyloxy group (-O-CH~2~-CH=CH~2~) increases the compound's lipophilicity. This enhances membrane permeability and promotes favorable van der Waals interactions within hydrophobic enzyme pockets. Crucially, the allyloxy moiety retains synthetic versatility. The terminal alkene is amenable to further chemical modification, such as:

  • Michael additions
  • Radical reactions
  • Ring-closing metatheses (to access constrained analogs)This allows precise tuning of steric bulk and electronic properties post-synthesis [1] [3].
  • Steric Modulation & Conformational Effects: The allyloxy group introduces steric bulk proximal to the N1 and N7 positions, potentially disrupting binding to enzymes preferring endogenous purines (e.g., adenosine kinase, purine nucleoside phosphorylase). This can enhance target selectivity for specific enzymes like non-canonical PNPs or viral proteases where the hydrophobic pocket can accommodate the allyl group. Furthermore, the flexibility of the allyl chain allows adaptation to binding site contours.

Table 2: Impact of C6 and C2 Substituents on Purine Bioactivity

C6 SubstituentC2 SubstituentKey Biological ConsequenceInference for 6-Allyloxy-2-chloropurine
ClHAntiviral activity (SARS-CoV); Electrophilic siteBase scaffold reactivity (C6 Cl replaced by allyloxy)
OMe / SMeHLoss of antiviral activityConfirms critical role of Cl as leaving group at C6
H / NH~2~ClProbe synthesis (oligonucleotides); Potential alkylation siteC2-Cl retained as key electrophilic/pharmacophore handle
O-BenzoylH (Carbocyclic)Anti-SARS-CoV activity (Compound 11)Protection can modulate activity/metabolism
AllyloxyClIncreased lipophilicity; Tunable alkene; Potential steric blockOptimized for target binding and prodrug potential

The synergy between these substitutions is evident when comparing structure-activity relationships (SAR). 6-Chloropurine riboside (C6-Cl, C2-H) exhibited significant activity (IC~50~ 48.7 μM), while its 2-amino-6-chloro analog (a guanine derivative) was inactive, suggesting the C2 position must remain unmodified as a hydrogen bond donor or that substitution disrupts recognition [2]. Placing chlorine at C2 instead, and modifying C6 (as in 6-allyloxy-2-chloropurine), potentially circumvents this issue while introducing the beneficial hydrophobic allyloxy moiety. The activity of carbocyclic nucleosides with C6-O-benzoyl groups further supports that sterically demanding C6 alkoxy groups can be compatible with antiviral activity if positioned correctly [2].

Role of Purine Nucleoside Phosphorylases (PNPs) as Therapeutic Targets

Purine Nucleoside Phosphorylases (PNPs) are fundamental enzymes in the purine salvage pathway, catalyzing the reversible phosphorolysis of ribo- and 2'-deoxyribonucleosides (e.g., inosine, deoxyinosine, guanosine, deoxyguanosine) to their respective purine bases and ribose-1-phosphate/deoxyribose-1-phosphate. Mammalian PNPs primarily exhibit specificity for inosine and guanosine (and their deoxy counterparts), while bacterial PNPs often possess broader substrate ranges. Inhibition of PNP disrupts this salvage pathway, leading to intracellular accumulation of deoxyguanosine and its subsequent phosphorylation to dGTP. Elevated dGTP levels inhibit ribonucleotide reductase, ultimately depleting deoxynucleotide pools essential for DNA synthesis and repair [1] [4].

This mechanism renders PNP a compelling target for:

  • Immunosuppressive Therapy: Selective inhibition of human PNP causes preferential apoptosis in activated T-lymphocytes due to their heightened sensitivity to dGTP accumulation. This forms the basis for developing PNP inhibitors to treat T-cell proliferative disorders (e.g., T-cell leukemias, autoimmune diseases, psoriasis) and prevent transplant rejection.
  • Antiviral Therapy: Many viruses rely heavily on the host's purine salvage pathway for nucleotide supply. Inhibiting PNP can starve viruses (e.g., some herpesviruses, coronaviruses indirectly) of essential deoxynucleotide precursors.
  • Antibacterial Therapy: Bacterial PNPs often differ structurally from their human counterparts. Developing selective inhibitors targeting bacterial PNPs offers a route for novel antibiotics, particularly against pathogens relying on purine salvage like Helicobacter pylori (where urease is a key target, but nucleotide metabolism is also crucial) [4].

6-Allyloxy-2-chloropurine is strategically designed to interact with PNP:

  • Mimicry of Substrate: The purine core mimics the natural substrates inosine or guanosine.
  • Electrophilic Trap (C2-Cl): The chlorine at C2 can act as a leaving group, potentially enabling covalent modification of an active-site nucleophile (e.g., cysteine, aspartate) within PNP, leading to irreversible inhibition. This mechanism mirrors the use of electrophiles like 6-chloropurine or covalent warheads in protease inhibitors [1] [2].
  • Hydrophobic Occupancy (C6-Allyloxy): The allyloxy group is designed to exploit hydrophobic sub-pockets near the purine binding site of PNP, which may not be utilized by natural substrates. This enhances binding affinity and selectivity over other purine-processing enzymes. The alkene also provides a synthetic handle for generating mechanism-based irreversible inhibitors via enzyme-triggered activation.
  • Resistance to Phosphorolysis: The C6-allyloxy substitution likely renders the molecule a poor substrate for PNP-mediated phosphorolysis itself. Traditional substrate analogs (like immucillins) act as transition-state mimics. 6-Allyloxy-2-chloropurine may act primarily as an affinity label or tight-binding inhibitor rather than a cleavable substrate, offering a distinct mechanism.

Synthetic access to such targeted chloropurine derivatives often leverages methodologies like the Hilbert-Johnson/Vorbrüggen reaction [5]. This involves Lewis acid-catalyzed (e.g., SnCl~4~, TMSOTf) coupling of persilylated purine bases (like 2,6-dichloropurine or 6-chloro-2-fluoropurine) with protected sugar donors (e.g., 1-O-acetyl-2,3,5-tri-O-benzoylribose). While the search results focus on enzymatic synthesis of 6-chloropurine-2′-deoxyriboside using nucleoside deoxyribosyltransferase [3], chemical glycosylation remains vital for generating diverse nucleoside analogs of 6-Allyloxy-2-chloropurine to modulate pharmacokinetics and target engagement.

Properties

Product Name

6-Allyloxy-2-chloropurine

IUPAC Name

2-chloro-6-prop-2-enoxy-7H-purine

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

InChI

InChI=1S/C8H7ClN4O/c1-2-3-14-7-5-6(11-4-10-5)12-8(9)13-7/h2,4H,1,3H2,(H,10,11,12,13)

InChI Key

FRWBTBACXFWXHB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC(=NC2=C1NC=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.